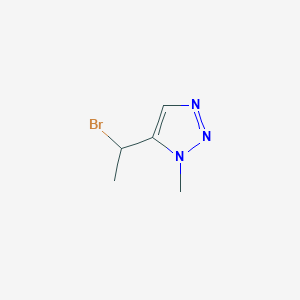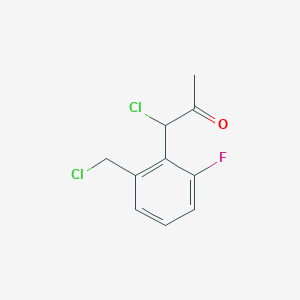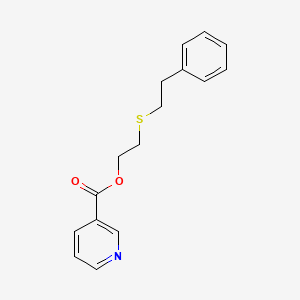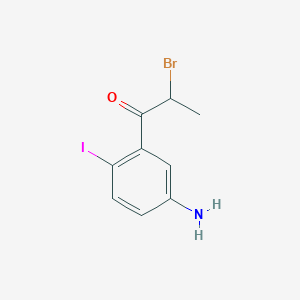
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of dichlorophenyl, fluoro, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine typically involves the reaction of 2,6-dichlorophenyl derivatives with fluorinated and methylated pyridine precursors. One common method includes the use of 2,6-dichlorophenylacetic acid as a starting material, which undergoes a series of reactions including chlorination, esterification, and cyclization to form the desired pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of halogenated pyridines with biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.
2,6-Dichlorophenyl isothiocyanate: Used in the synthesis of other organic compounds.
N-(2,6-Dichlorophenyl)-N-mesityl formamidine: Studied for its potential as a CYP3A4 inhibitor
Uniqueness
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dichlorophenyl and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H8Cl2FN |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8Cl2FN/c1-7-5-8(15)6-11(16-7)12-9(13)3-2-4-10(12)14/h2-6H,1H3 |
Clé InChI |
AUNWQIOWQDTROW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=C(C=CC=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)




![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
